

SW-100: A Brain-Penetrant HDAC6 Inhibitor for Neuroscience Research

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A Technical Guide for Researchers and Drug Development Professionals

Abstract

SW-100 is a potent and selective, brain-penetrant small molecule inhibitor of histone deacetylase 6 (HDAC6). Its unique ability to cross the blood-brain barrier and selectively modulate the activity of HDAC6 in the central nervous system has positioned it as a valuable research tool for investigating the role of this enzyme in neurological disorders. Preclinical studies have demonstrated the potential of **SW-100** to ameliorate cognitive deficits in a mouse model of Fragile X syndrome, suggesting its therapeutic potential for neurodevelopmental and neurodegenerative diseases. This technical guide provides an in-depth overview of **SW-100**, including its mechanism of action, pharmacokinetic properties, and detailed experimental protocols for its use in neuroscience research.

Introduction

Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a critical role in various cellular processes, including cell motility, protein degradation, and microtubule dynamics, by deacetylating non-histone protein substrates. A key substrate of HDAC6 is α -tubulin. The acetylation of α -tubulin is crucial for microtubule stability and axonal transport, processes that are fundamental to neuronal function. Dysregulation of HDAC6 activity and subsequent hypoacetylation of α -tubulin have been implicated in the pathophysiology of several neurological disorders, including Alzheimer's disease, Parkinson's disease, and Fragile X syndrome.



SW-100 is a novel tetrahydroquinoline-based phenylhydroxamate that has emerged as a highly potent and selective inhibitor of HDAC6. Its excellent brain penetrance makes it a superior tool for studying the central nervous system effects of HDAC6 inhibition compared to earlier inhibitors with poor blood-brain barrier permeability.

Mechanism of Action

SW-100 exerts its biological effects through the selective inhibition of the deacetylase activity of HDAC6. Specifically, it targets the catalytic domain of HDAC6, preventing the removal of acetyl groups from its substrates.

Selective Inhibition of HDAC6

SW-100 demonstrates high potency for HDAC6 with an in vitro IC50 of 2.3 nM.[1][2][3][4][5] Importantly, it exhibits remarkable selectivity for HDAC6 over other HDAC isoforms, with at least 1000-fold greater potency against HDAC6 compared to all other class I, II, and IV HDACs. [1][2][3][4][5] This high selectivity minimizes off-target effects and allows for the precise investigation of HDAC6-mediated pathways.

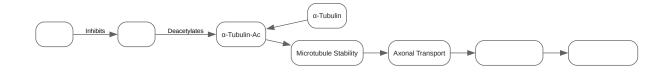
Modulation of α -Tubulin Acetylation

The primary mechanism by which **SW-100** is thought to exert its neuroprotective and cognitive-enhancing effects is through the modulation of α -tubulin acetylation. By inhibiting HDAC6, **SW-100** leads to an increase in the levels of acetylated α -tubulin in neurons.[1] This enhanced acetylation promotes the stability of microtubules, which are essential for maintaining neuronal structure, facilitating axonal transport, and supporting synaptic plasticity.[6][7][8] Unlike pan-HDAC inhibitors, **SW-100** does not affect histone acetylation, highlighting its specific cytoplasmic and cytoskeletal-related mechanism of action.[9]

Signaling Pathway

The inhibition of HDAC6 by **SW-100** initiates a signaling cascade that ultimately leads to improved neuronal function and cognitive enhancement. A simplified representation of this pathway is depicted below.





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Caption: Simplified signaling pathway of **SW-100** action in neurons.

Quantitative Data

The following tables summarize the key quantitative data for **SW-100**.

Table 1: In Vitro Potency and Selectivity of SW-100

Target	IC50 (nM)	Selectivity vs. other HDACs	Reference
HDAC6	2.3	>1000-fold	[1][2][3][4][5]

Table 2: Pharmacokinetic Properties of SW-100

Parameter	Value	Species	Route	Reference
Brain/Plasma Ratio	2.44 (at 1h), 4.54 (at 4h)	Mouse	IP	[10]
Half-life	Short metabolic half-life	Mouse	IP	[10]

Note: Detailed pharmacokinetic parameters such as clearance, volume of distribution, and oral bioavailability are not yet publicly available.

Table 3: In Vivo Efficacy of SW-100 in Fmr1-/- Mouse Model of Fragile X Syndrome



Behavioral Test	Treatment Group	Outcome	Reference
Novel Object Recognition	SW-100 (20 mg/kg, IP)	Ameliorated deficits	[10]
Temporal Ordering	SW-100 (20 mg/kg, IP)	Ameliorated deficits	[10]
Coordinate Spatial Processing	SW-100 (20 mg/kg, IP)	Ameliorated deficits	[10]
Categorical Spatial Processing	SW-100 (20 mg/kg, IP)	Ameliorated deficits	[10]

Note: Specific quantitative data from these behavioral tests are not detailed in the primary publication.

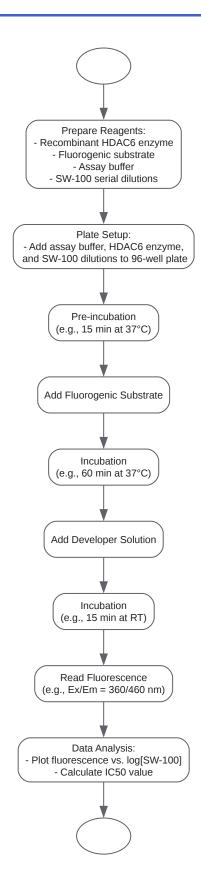
Experimental Protocols

The following are detailed protocols for key experiments involving **SW-100**.

In Vitro HDAC6 Inhibition Assay

This protocol describes a typical in vitro assay to determine the IC50 of **SW-100** against HDAC6.





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Caption: Workflow for an in vitro HDAC6 inhibition assay.



Materials:

- Recombinant human HDAC6 enzyme
- Fluorogenic HDAC6 substrate (e.g., Fluor-de-Lys®-SIRT2/HDAC6 Substrate)
- Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
- SW-100
- Developer solution (e.g., containing Trichostatin A and a trypsin-like protease)
- · 96-well black microplate
- Fluorescence plate reader

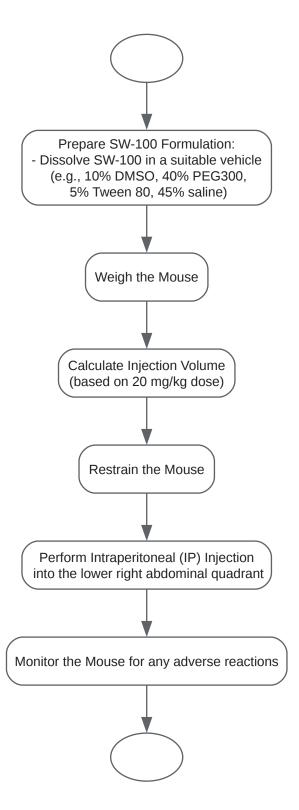
Procedure:

- Prepare a serial dilution of SW-100 in assay buffer.
- To each well of the 96-well plate, add assay buffer, recombinant HDAC6 enzyme, and the SW-100 dilution (or vehicle control).
- Pre-incubate the plate at 37°C for 15 minutes.
- Initiate the reaction by adding the fluorogenic HDAC6 substrate to each well.
- Incubate the plate at 37°C for 60 minutes.
- Stop the reaction and develop the fluorescent signal by adding the developer solution.
- Incubate at room temperature for 15 minutes.
- Measure the fluorescence using a plate reader (e.g., excitation at 360 nm, emission at 460 nm).
- Plot the fluorescence intensity against the logarithm of the SW-100 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.



In Vivo Administration of SW-100 in Mice

This protocol details the intraperitoneal (IP) administration of **SW-100** to mice for behavioral studies.





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Caption: Workflow for intraperitoneal administration of **SW-100** in mice.

Materials:

- SW-100
- Vehicle (e.g., a mixture of DMSO, PEG300, Tween 80, and saline)
- Sterile syringes and needles (e.g., 27-gauge)
- Animal scale

Procedure:

- Formulation: Prepare the SW-100 injection solution. A commonly used vehicle for IP injections of hydrophobic compounds is a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[11] The final concentration of SW-100 should be calculated to deliver a 20 mg/kg dose in a reasonable injection volume (e.g., 10 mL/kg).
- Dosing: Weigh the mouse to determine the correct volume of the **SW-100** solution to inject.
- Restraint: Properly restrain the mouse to expose the abdomen.
- Injection: Insert the needle into the lower right quadrant of the abdomen at a 15-30 degree angle. Aspirate to ensure the needle has not entered a blood vessel or organ before slowly injecting the solution.
- Monitoring: Return the mouse to its cage and monitor for any signs of distress. In the Fragile
 X syndrome model study, SW-100 was administered twice daily for two days.[10]

Novel Object Recognition (NOR) Test

The NOR test is used to assess recognition memory in rodents.

Apparatus:

An open-field arena (e.g., 40 x 40 x 40 cm).



• Two sets of identical objects (e.g., small plastic toys) that are different from each other. The objects should be heavy enough that the mice cannot move them.

Procedure:

- Habituation: On day 1, allow each mouse to freely explore the empty arena for 5-10 minutes.
- Training (Familiarization): On day 2, place two identical objects in the arena. Place the
 mouse in the center of the arena and allow it to explore the objects for a set period (e.g., 10
 minutes).
- Testing: After a retention interval (e.g., 24 hours), return the mouse to the arena where one of the familiar objects has been replaced with a novel object. Allow the mouse to explore for a set period (e.g., 5 minutes).
- Data Analysis: Record the time the mouse spends exploring each object (noldus and familiar). Exploration is typically defined as sniffing or touching the object with the nose.
 Calculate the discrimination index (DI) as: DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time)

A positive DI indicates that the mouse remembers the familiar object and prefers to explore the novel one.

Conclusion

SW-100 is a powerful and selective research chemical for investigating the role of HDAC6 in the central nervous system. Its ability to penetrate the brain and modulate α -tubulin acetylation provides a valuable tool for studying the molecular mechanisms underlying synaptic plasticity, learning, and memory. The preclinical evidence of its efficacy in a mouse model of Fragile X syndrome highlights its potential as a therapeutic lead for neurodevelopmental and neurodegenerative disorders. The detailed protocols provided in this guide are intended to facilitate the use of **SW-100** in neuroscience research and contribute to a better understanding of the therapeutic potential of HDAC6 inhibition.



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